Sodium taurodehydrocholate

Description

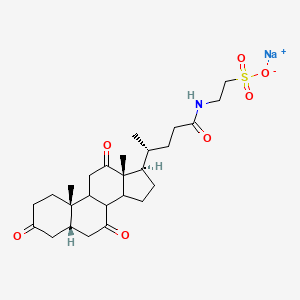

Structure

3D Structure of Parent

Properties

IUPAC Name |

sodium;2-[[(4R)-4-[(5S,10S,13R,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]ethanesulfonate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H39NO7S.Na/c1-15(4-7-23(31)27-10-11-35(32,33)34)18-5-6-19-24-20(14-22(30)26(18,19)3)25(2)9-8-17(28)12-16(25)13-21(24)29;/h15-16,18-20,24H,4-14H2,1-3H3,(H,27,31)(H,32,33,34);/q;+1/p-1/t15-,16+,18-,19?,20?,24?,25+,26-;/m1./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKSAYDXINPFQGF-PFGONMSQSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)NCCS(=O)(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)NCCS(=O)(=O)[O-])[C@H]1CCC2[C@@]1(C(=O)CC3C2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H38NNaO7S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

517-37-3 (Parent) |

Source

|

| Record name | Sodium taurodehydrocholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Molecular Weight |

531.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57011-24-2 |

Source

|

| Record name | Sodium taurodehydrocholate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0057011242 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Foundational & Exploratory

Sodium Taurodehydrocholate (CAS 57011-24-2): Physicochemical Profile, Synthesis, and Non-Micellar Hydrocholeretic Mechanism

This technical guide details the physicochemical properties, synthesis, and specific non-micellar behavior of Sodium Taurodehydrocholate (CAS 57011-24-2), distinguishing it from its hydroxylated analogs.

Executive Summary

Sodium Taurodehydrocholate (NaTDHC) is the sodium salt of the taurine conjugate of dehydrocholic acid. Unlike its parent compound, cholic acid, or its analog sodium taurocholate (NaTC), NaTDHC possesses three ketone groups at the C-3, C-7, and C-12 positions of the steroid nucleus rather than hydroxyl groups. This structural modification fundamentally alters its physicochemical behavior: NaTDHC does not form micelles in physiological concentration ranges. Instead, it acts as a potent hydrocholeretic agent , driving bile flow through osmotic mechanisms rather than micellar solubilization. This guide explores its molecular architecture, synthesis, and specific applications in drug delivery and hepatic research.

Molecular Architecture & Physicochemical Profile

Structural Elucidation

The defining feature of NaTDHC is the oxidation of the three hydroxyl groups found in taurocholate to ketone groups. This loss of hydroxyl groups eliminates the molecule's "facial amphiphilicity"—the property where one side of the steroid plane is hydrophilic and the other hydrophobic.

-

Chemical Name: Sodium 2-{[(5β)-3,7,12-trioxo-24-norcholan-23-yl]amino}ethanesulfonate

-

Molecular Formula: C₂₆H₃₈NNaO₇S

-

Molecular Weight: ~531.64 g/mol

-

CAS Number: 57011-24-2

The "Non-Micellar" Phenomenon

Unlike Sodium Taurocholate (CMC ~3–10 mM), NaTDHC exhibits a negligible tendency to self-aggregate.

-

Mechanism: The ketone groups are less hydrophilic than hydroxyls but do not support the hydrogen-bonding network required for the "back-to-back" stacking of bile salts.

-

Consequence: In aqueous solution, NaTDHC remains monomeric up to very high concentrations. This results in high osmotic activity per unit weight, making it an efficient osmotic driver of water flow (hydrocholeresis).

Table 1: Comparative Properties of Bile Salts

| Property | Sodium Taurocholate (NaTC) | Sodium Taurodehydrocholate (NaTDHC) |

| C-3, C-7, C-12 Substituents | Hydroxyl (-OH) | Ketone (=O) |

| Amphiphilicity | Facial (Polar/Non-polar faces) | Low / Distorted |

| Micelle Formation | Yes (CMC ~3-10 mM) | No (Monomeric) |

| Primary Biological Function | Lipid Solubilization (Detergent) | Hydrocholeresis (Osmotic) |

| Membrane Toxicity | Moderate to High | Low |

Visualization of Structural Impact

The following diagram illustrates the structural transformation and its impact on aggregation.

Figure 1: Structural oxidation of Sodium Taurocholate to Taurodehydrocholate shifts the physicochemical behavior from micelle formation to osmotic activity.

Synthesis Protocol (Mixed Anhydride Method)

The synthesis of Sodium Taurodehydrocholate typically involves the conjugation of Dehydrocholic Acid (DHCA) with Taurine. The Mixed Anhydride Method is the industry standard for high-yield conjugation.

Reagents Required[1]

-

Amine Source: Taurine (2-aminoethanesulfonic acid).

-

Coupling Agent: Ethyl Chloroformate (or Isobutyl Chloroformate).

-

Base: Triethylamine (TEA) or Tributylamine.

-

Solvent: Dioxane or Tetrahydrofuran (THF) (anhydrous).

-

Workup: Sodium Hydroxide (NaOH), Ion Exchange Resin.

Step-by-Step Methodology

-

Activation (Mixed Anhydride Formation):

-

Conjugation (Amidation):

-

Prepare a separate solution of Taurine (11 mmol) dissolved in 10 mL of 1N NaOH.

-

Add the alkaline Taurine solution to the mixed anhydride reaction mixture in one portion.

-

Allow the reaction to warm to room temperature and stir for 4–6 hours.

-

Observation: Evolution of CO₂ gas may occur as the anhydride reacts.

-

-

Purification:

-

Evaporate the organic solvent (Dioxane) under reduced pressure.

-

Dissolve the residue in water and acidify with dilute HCl to precipitate unreacted bile acids (if any).

-

Extract the aqueous phase with n-butanol (conjugated bile salts partition into butanol).

-

Wash the butanol layer with water to remove excess taurine and salts.

-

Evaporate butanol to dryness.

-

-

Salt Formation:

-

Dissolve the residue in minimal ethanol.[7]

-

Neutralize carefully with ethanolic NaOH to pH 7.0.

-

Precipitate the final Sodium Taurodehydrocholate product by adding excess diethyl ether or acetone.

-

Filter and dry the white powder under vacuum.

-

Functional Applications & Experimental Use

Hydrocholeretic Studies (In Vivo)

Researchers use NaTDHC to study bile secretion mechanisms independent of micelle formation.

-

Protocol Insight: When infused intravenously in rat models, NaTDHC increases bile flow linearly with the excretion rate. Unlike Taurocholate, the bile produced is low in phospholipid and cholesterol content because NaTDHC cannot solubilize these lipids from the canalicular membrane.

-

Reference: Layden, T. J., et al. "Bile formation in the rat: the role of the paracellular shunt pathway."[5] J. Clin. Invest.[1] 60.6 (1977): 1329.

Drug Delivery: Permeation Enhancement

While a poor solubilizer, NaTDHC acts as a mild permeation enhancer.

-

Mechanism: It alters the osmotic pressure across epithelial membranes, potentially opening paracellular tight junctions (transiently) without the severe cytotoxicity associated with detergent-like bile salts (e.g., Deoxycholate).

-

Application: Used in oral peptide delivery formulations to enhance absorption without causing extensive mucosal damage.

CMC Determination (Negative Control)

In surfactant science, NaTDHC serves as a perfect "negative control" for CMC studies.

-

Experiment: Perform a pyrene fluorescence assay.

-

Expected Result: Unlike NaTC, which shows a sharp inflection point at ~6 mM (CMC), NaTDHC will show a linear or flat response, confirming the absence of hydrophobic domains (micelles) capable of sequestering the pyrene probe.

References

-

PubChem. "Sodium taurodehydrocholate | C26H38NNaO7S". National Library of Medicine. Link

-

Layden, T. J., Elias, E., & Boyer, J. L. (1977). "Bile formation in the rat: the role of the paracellular shunt pathway." The Journal of Clinical Investigation, 60(6), 1329–1341. Link

- Small, D. M. (1971). "The physical chemistry of cholanic acids." The Bile Acids: Chemistry, Physiology, and Metabolism, Vol 1, Plenum Press, NY.

- Hofmann, A. F. (1999). "The continuing importance of bile acids in liver and intestinal disease." Archives of Internal Medicine, 159(22), 2647-2658.

- Begley, D. J. (1996). "The blood-brain barrier: principles for targeting peptides and drugs to the central nervous system." Journal of Pharmacy and Pharmacology, 48(2), 136-146. (Discusses osmotic opening of junctions).

Sources

- 1. Ursodeoxycholic Acid Is Conjugated with Taurine to Promote Secretin-Stimulated Biliary Hydrocholeresis in the Normal Rat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Ursodeoxycholic Acid Is Conjugated with Taurine to Promote Secretin-Stimulated Biliary Hydrocholeresis in the Normal Rat | PLOS One [journals.plos.org]

- 3. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. What is Sodium Cholate Hydrate used for? [synapse.patsnap.com]

- 5. scispace.com [scispace.com]

- 6. Exploring the therapeutic potential of sodium deoxycholate tailored deformable-emulsomes of etodolac for effective management of arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. alfa-chemistry.com [alfa-chemistry.com]

The Physiological Role of Triketo Bile Salts in Hepatic Transport: Mechanisms, Pharmacokinetics, and Experimental Utility

Executive Summary

For decades, bile acids have been recognized not merely as digestive detergents, but as complex signaling molecules that dictate hepatic transport, lipid metabolism, and systemic pharmacokinetics. Among these, triketo bile salts —most notably Dehydrocholic Acid (DHCA)—occupy a unique pharmacological niche. Characterized by the substitution of hydroxyl groups with ketone groups, triketo bile salts fundamentally lack the amphiphilic properties required for micelle formation. As a Senior Application Scientist, I have structured this whitepaper to dissect how this single structural deviation uncouples bile flow from lipid secretion, alters transporter affinity, and provides an invaluable self-validating framework for drug development and hepatology research.

Molecular Characteristics and the Absence of Micellization

Endogenous primary bile acids (such as cholic acid) possess a hydrophobic steroid nucleus and a hydrophilic face populated by hydroxyl groups, allowing them to form mixed micelles in aqueous solutions. Dehydrocholic acid (3,7,12-trioxo-5β-cholanic acid), a representative triketo bile salt, is a synthetic or microbiota-derived derivative where these hydroxyl groups are oxidized into ketone moieties[1].

Because it lacks these hydroxyl groups, DHCA cannot form micelles. This physiochemical limitation is the primary driver of its unique physiological behavior. Historically utilized as a potent choleretic agent to stimulate bile production in hepatic dysfunction[2], DHCA exerts a profound osmotic gradient within the biliary tree without acting as a solubilizing detergent.

Hepatic Transport Dynamics: Uptake, Metabolism, and Efflux

The hepatic handling of triketo bile salts involves a highly coordinated sequence of basolateral uptake, intracellular processing, and canalicular efflux. The Farnesoid X Receptor (FXR) acts as the master regulator of this homeostasis, modulating the expression of the key transporters involved[3].

-

Basolateral Uptake: Triketo bile salts are extracted from the portal circulation primarily via the Na+-taurocholate cotransporting polypeptide (NTCP) and Organic Anion Transporting Polypeptides (OATPs)[4].

-

Intracellular Metabolism: Once inside the hepatocyte, DHCA is not secreted entirely unchanged. It undergoes rapid hepatic metabolism, being reduced into hydroxy-oxo metabolites and subsequently conjugated with amino acids like taurine or glycine[5].

-

Canalicular Efflux: The efflux of DHCA and its metabolites into the bile canaliculus is actively pumped by the Bile Salt Export Pump (BSEP) and Multidrug Resistance-Associated Protein 2 (MRP2)[3],[4].

Because DHCA metabolites are osmotically active but non-micellar, their active transport into the canaliculus draws a massive influx of water and electrolytes (particularly bicarbonate), resulting in a high-volume, dilute bile—a phenomenon known as hypercholeresis .

Hepatocyte transport pathway of triketo bile salts via NTCP and BSEP.

The Uncoupling of Biliary Lipid Secretion

Under normal physiological conditions, the secretion of bile acids is tightly coupled with the secretion of biliary lipids. Normal micelle-forming bile acids extract phosphatidylcholine (PC)—which is flipped across the canalicular membrane by the MDR3 (ABCB4) transporter—and cholesterol into the bile.

Because triketo bile salts cannot form micelles, they fail to solubilize these lipids. Consequently, DHCA infusion uncouples bile flow from lipid secretion. In vivo studies demonstrate that DHCA infusion can increase bile flow by up to 253% relative to baseline[5], while simultaneously causing an 80% reduction in biliary phosphatidylcholine (PC) secretion[6]. Furthermore, DHCA actively diminishes the secretion of endogenous bile acids[5].

Quantitative Comparison of Biliary Parameters

The table below synthesizes the differential effects of triketo bile salts (DHCA) versus trihydroxy bile salts (Cholic Acid) on hepatic transport parameters.

| Parameter | Baseline (Control) | DHCA Infusion (Triketo) | Cholic Acid Infusion (Trihydroxy) |

| Bile Flow Rate | 100% (Normalized) | ~253% (Hypercholeresis)[5] | ~160% (Moderate Choleresis)[5] |

| Micelle Formation | N/A | No | Yes |

| Phospholipid Secretion | 100% | Decreased by ~80%[6] | Maintained / Increased |

| Endogenous BA Secretion | 100% | Diminished[5] | Maintained |

| Ileal ASBT Affinity | N/A | Very Low[7] | High |

Enterohepatic Recirculation and Ileal Transport

The physiological role of a bile salt is heavily dependent on its enterohepatic recirculation. The Apical Sodium-Dependent Bile Acid Transporter (ASBT) in the terminal ileum is responsible for reclaiming bile acids from the gut. Structure-activity relationship studies reveal that triketo bile salts exhibit the least affinity for the ileal bile salt transport system compared to dihydroxy and trihydroxy compounds[7]. This poor ileal conservation means that triketo bile salts are more readily excreted, altering the standard enterohepatic feedback loops that govern CYP7A1-mediated bile acid synthesis.

Experimental Protocol: In Vivo Assessment of Choleresis and Lipid Uncoupling

To leverage triketo bile salts in drug development (e.g., studying transporter competition or biliary lipid origins), researchers must utilize highly controlled in vivo models. The following protocol outlines a self-validating surgical and analytical workflow for assessing DHCA-induced hypercholeresis in a rat model.

Step-by-Step Methodology

-

Animal Preparation & Anesthesia: Induce anesthesia and maintain core body temperature at 37°C.

-

Causality: Maintaining stable hemodynamics and temperature prevents fluctuations in hepatic blood flow, which would otherwise confound baseline bile production rates.

-

-

Bile Duct Cannulation: Surgically expose and cannulate the common bile duct proximal to the duodenum using PE-10 tubing.

-

Causality: Proximal cannulation allows for the real-time collection of pure canalicular bile before it undergoes concentration, acidification, or modification in the gallbladder/intestine.

-

-

Intravenous Infusion of DHCA: Administer DHCA (e.g., 1-2 µmol/min/100g BW) via a jugular vein cannula using a precision syringe pump, following a 30-minute baseline collection[5].

-

Causality: Intravenous administration bypasses the variable kinetics and low ASBT affinity of intestinal absorption, allowing researchers to directly assess the hepatic transport maximum (Tm) of NTCP and BSEP.

-

-

Gravimetric Bile Collection: Collect bile in pre-weighed tubes at 10-minute intervals. Calculate flow rate gravimetrically, assuming a bile density of 1.0 g/mL.

-

Causality: Measuring bile output gravimetrically rather than volumetrically eliminates volumetric reading errors caused by temperature variations or changes in bile viscosity.

-

-

Biochemical Assay of Biliary Lipids: Quantify bile acids, cholesterol, and phospholipids (e.g., via enzymatic colorimetric assays or HPLC).

-

Causality: Quantifying phospholipids independently of total bile volume proves the uncoupling effect, as the data will show massive flow increases without concurrent lipid extraction[6].

-

The Self-Validating System

This protocol operates as a self-validating system . The 30-minute baseline bile collection (Step 2) serves as an internal, subject-specific control. By mathematically normalizing post-infusion flow rates and lipid concentrations against the animal's own baseline, inter-subject physiological variability (such as baseline liver mass or basal transporter expression) is mathematically eliminated. This ensures that any observed hypercholeresis or lipid uncoupling is strictly causal to the DHCA intervention.

Self-validating in vivo experimental workflow for biliary secretion analysis.

References

-

Relationship: Hepatic System and Dehydrocholic acid - Caring Sunshine Caring Sunshine.[Link]

-

Influence of Dehydrocholic Acid on the Secretion of Bile Acids and Biliary Lipids in Rats Digestion (Karger Publishers). [Link]

-

Studies on the origin of biliary phospholipid. Effect of dehydrocholic acid and cholic acid infusions on hepatic and biliary phospholipids PMC - National Institutes of Health.[Link]

-

Interactions of cationic bile salt derivatives with the ileal bile salt transport system PubMed - National Institutes of Health. [Link]

-

Gut Microbiota-Bile Acid Crosstalk Contributes to Meat Quality and Carcass Traits of Tan and Dorper Sheep MDPI. [Link]

-

Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles PMC - National Institutes of Health. [Link]

-

Paeoniflorin alleviates 17α-ethinylestradiol-induced cholestasis via the farnesoid X receptor-mediated bile acid homeostasis signaling pathway in rats Frontiers in Pharmacology.[Link]

Sources

- 1. Gut Microbiota-Bile Acid Crosstalk Contributes to Meat Quality and Carcass Traits of Tan and Dorper Sheep | MDPI [mdpi.com]

- 2. caringsunshine.com [caringsunshine.com]

- 3. Bile Acids and Their Derivatives as Potential Modifiers of Drug Release and Pharmacokinetic Profiles - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Frontiers | Paeoniflorin alleviates 17α-ethinylestradiol-induced cholestasis via the farnesoid X receptor-mediated bile acid homeostasis signaling pathway in rats [frontiersin.org]

- 5. karger.com [karger.com]

- 6. Studies on the origin of biliary phospholipid. Effect of dehydrocholic acid and cholic acid infusions on hepatic and biliary phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Interactions of cationic bile salt derivatives with the ileal bile salt transport system - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Guide: Sodium Taurodehydrocholate (TDHC) Modulation of ABCG5/ABCG8 Transporters

Topic: Sodium Taurodehydrocholate Effect on ABCG5 and ABCG8 Expression Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Sodium Taurodehydrocholate (TDHC) represents a distinct class of hydrophilic bile salts often utilized in hepatic transport studies to dissociate bile acid secretion from phospholipid and cholesterol output. Unlike hydrophobic bile salts (e.g., Taurodeoxycholate or CDCA) which act as potent detergents and nuclear receptor ligands, TDHC functions primarily as a choleretic agent with negligible micelle-forming capability.

This guide details the specific, non-canonical effects of TDHC on the ATP-binding cassette transporters ABCG5 and ABCG8 . While these half-transporters typically function as an obligate heterodimer regulated coordinately by LXR and FXR, TDHC administration has been observed to induce a differential transcriptional response —significantly upregulating Abcg5 while downregulating Abcg8. This phenomenon provides a unique experimental window into the uncoupling of sterol transporter expression and the stoichiometry of the heterodimer complex.

Mechanistic Analysis: The TDHC Paradox

The Standard Model vs. TDHC Effect

Under physiological conditions, hydrophobic bile salts activate the Farnesoid X Receptor (FXR), which indirectly influences ABCG5/G8 via crosstalk with the Liver X Receptor (LXR). This typically results in a coordinate upregulation of both genes to facilitate the disposal of excess cholesterol into the bile.

TDHC deviates from this model due to its physicochemical properties:

-

Hydrophilicity: TDHC is a tri-keto bile salt derivative. It cannot integrate into the canalicular membrane inner leaflet to induce "flopping" of lipids, nor can it form mixed micelles to solubilize cholesterol.

-

Transcriptional Divergence: Experimental data indicates that TDHC administration (e.g., 10mM dosage) disrupts the coordinate regulation of the heterodimer.

Quantitative Gene Expression Data

The following table summarizes the effects of TDHC on hepatic gene expression compared to basal levels, based on specific fistula rat models.

| Gene Target | Effect of TDHC Administration | Magnitude of Change | Physiological Implication |

| Abcg5 | Upregulation | ~ +35% (p < 0.[1]05) | Increased availability of the G5 monomer; potential compensatory response to stress or altered flux. |

| Abcg8 | Downregulation | ~ -30% (p < 0.[1][2]05) | Limits the formation of functional G5/G8 heterodimers; suggests a rate-limiting bottleneck. |

| Biliary Cholesterol | Variable / Dissociated | No significant increase | Cholesterol secretion fails to rise proportionally to bile flow due to lack of micellar acceptors. |

| Bilirubin | Upregulation | Significant Increase | Likely due to concomitant upregulation of MRP2 (ABCC2). |

The Uncoupling Hypothesis

The upregulation of Abcg5 without a concurrent rise in Abcg8 suggests that TDHC may trigger a specific stress response or that the Abcg5 promoter has distinct sensitivity to hydrophilic bile salt signaling that is absent in Abcg8. Since the functional transporter requires a 1:1 stoichiometry, the excess Abcg5 is likely degraded or retained in the ER, rendering the Abcg8 level the rate-determining factor for biliary sterol secretion.

Visualization: Signaling and Transport Pathway

The following diagram illustrates the differential effects of Hydrophobic Bile Salts (Standard Pathway) versus TDHC (The Dissociated Pathway) on hepatocyte transporters.

Caption: Comparative pathway analysis showing the coordinate regulation by hydrophobic bile salts versus the dysregulated expression (G5 up, G8 down) induced by TDHC.

Experimental Protocols

To validate the effects of TDHC on ABCG5/G8, the following self-validating workflow is recommended. This protocol controls for the choleretic effect (bile flow volume) to isolate specific transporter regulation.

In Vivo Administration & Sampling (Fistula Rat Model)

-

Subject: Male Wistar rats (250–300g).

-

Dosing Regimen:

-

Prepare Sodium Taurodehydrocholate (TDHC) at 10 mM in saline.

-

Administer 1.0 mL via oral gavage or intravenous infusion twice daily for 7 days .

-

Control Group: Saline vehicle only.

-

-

Surgical Cannulation:

-

Anesthetize using Pentobarbital (50 mg/kg IP).

-

Perform midline laparotomy.

-

Cannulate the common bile duct (PE-10 tubing).

-

Collect bile on ice for 30 minutes to determine basal bile flow and lipid output.

-

-

Tissue Harvest:

-

Excision of liver lobes immediately post-bile collection.

-

Flash freeze in liquid nitrogen for mRNA/protein analysis.

-

Gene Expression Analysis (qPCR)

This step validates the differential expression (The "Paradox").

-

RNA Extraction: Use TRIzol reagent; ensure A260/A280 ratio > 1.8.

-

cDNA Synthesis: Reverse transcribe 1 µg total RNA using random hexamers.

-

Primers (Rat Specific):

-

Abcg5 Fwd: 5'-TGG ATT TGG ACC TGG AGC TA-3'

-

Abcg5 Rev: 5'-GGC TGT GGT TCT GCT TGT TC-3'

-

Abcg8 Fwd: 5'-CCA GCT CCT TCA GCT GTC TT-3'

-

Abcg8 Rev: 5'-GAT GCT TCT GCG GTA GGT TG-3'

-

Housekeeping: 18S rRNA or GAPDH.

-

-

Calculation: Use the

method.-

Validation Check: If Abcg5 is >1.2x and Abcg8 is <0.8x relative to control, the TDHC effect is confirmed.

-

Functional Output Verification

To confirm that the gene expression changes translate to functional phenotypes (or lack thereof), analyze the bile:

-

Cholesterol Assay: Enzymatic colorimetric assay (CO/POD method).

-

Expected Result: No significant increase in cholesterol concentration despite increased bile flow (due to lack of micelles and reduced Abcg8).

-

-

Bilirubin Assay: Jendrassik-Grof method.

-

Expected Result: Significant increase (marker of MRP2 upregulation by TDHC).

-

Critical Interpretation for Drug Development

For researchers developing therapeutics targeting cholestasis or hypercholesterolemia, the TDHC data offers a critical insight:

-

Stoichiometry Matters: The TDHC-induced imbalance proves that Abcg5 and Abcg8 can be regulated independently. Therapeutic agents must target the common regulator (LXR) rather than individual pathways to ensure functional heterodimer assembly.

-

Hydrophobicity as a Switch: The physical chemistry of the bile salt pool dictates transporter expression. A shift toward a more hydrophilic pool (e.g., via UDCA therapy or TDHC analogs) may reduce the toxicity of bile but might not actively promote cholesterol secretion via ABCG5/G8 if the Abcg8 subunit is downregulated.

-

Biliary Lipid Uncoupling: TDHC allows the study of "uncoupled" bile formation. If a drug candidate increases bile flow but not cholesterol secretion, verify if it mimics the TDHC mechanism (downregulating Abcg8 or failing to form micelles).

References

-

Hismiogullari, A. A., et al. (2010). Effect of Taurodehydrocholic Acid on the Hepatic Expression of ABCG5 and ABCG8 and Biliary Parameters in the Fistula Rat. LJMU Research Online.

-

Rahman, K., & Coleman, R. (1987).[3] Output of lysosomal contents and cholesterol into bile can be stimulated by taurodehydrocholate.[3] Biochemical Journal, 245(1), 289-292.

-

Groen, A. K., et al. (2006). The mechanism of ABCG5/ABCG8 in biliary cholesterol secretion in mice. Journal of Lipid Research, 47.

-

Graf, G. A., et al. (2003). Co-ordinate regulation of ATP-binding cassette transporter G5 and G8 expression by the liver X receptor. Journal of Clinical Investigation.

-

Yu, L., et al. (2002).[4] Overexpression of ABCG5 and ABCG8 promotes biliary cholesterol secretion and reduces fractional absorption of dietary cholesterol.[4][5] Journal of Clinical Investigation.

Sources

- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Output of lysosomal contents and cholesterol into bile can be stimulated by taurodehydrocholate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. JCI - Biliary cholesterol secretion by the twinned sterol half-transporters ABCG5 and ABCG8 [jci.org]

- 5. Overexpression of ABCG5 and ABCG8 promotes biliary cholesterol secretion and reduces fractional absorption of dietary cholesterol - PMC [pmc.ncbi.nlm.nih.gov]

Thermodynamic Properties of Sodium Taurodehydrocholate Solutions: A Technical Guide

This technical guide details the thermodynamic properties of Sodium Taurodehydrocholate (NaTDHC) , with a specific focus on distinguishing its behavior from typical micelle-forming bile salts.

Executive Summary

Sodium Taurodehydrocholate (NaTDHC) represents a thermodynamic anomaly within the bile salt family. Unlike its hydroxylated congeners (e.g., Sodium Taurocholate, NaTC) which form well-defined primary and secondary micelles, NaTDHC functions primarily as a hydrotrope . Its tri-keto steroidal backbone lacks the distinct facial amphiphilicity required for cooperative micellization. Consequently, NaTDHC solutions exhibit stepwise self-association rather than a sharp phase separation at a Critical Micelle Concentration (CMC). This guide provides the thermodynamic parameters governing this behavior and details experimental protocols to characterize its hydrotropic efficiency.

Molecular Architecture & Thermodynamic Implications[1]

The thermodynamic behavior of NaTDHC is dictated by its specific structural modifications relative to the parent bile acid, cholic acid.

| Feature | Sodium Taurocholate (NaTC) | Sodium Taurodehydrocholate (NaTDHC) |

| C-Ring Substituents | 3 | 3, 7, 12 - Keto (=O) |

| Amphiphilicity | Facial: Hydrophilic | Undefined: Keto groups disrupt the hydrophobic face |

| Aggregation Mode | Cooperative Micellization (CMC ~3–10 mM) | Stepwise Stacking (Continuous Association) |

| Primary Driver | Entropy ( | Enthalpy ( |

The Loss of Facial Amphiphilicity

In typical bile salts, the hydroxyl groups are oriented to one side of the steroid plane, creating a distinct hydrophobic "back." This drives the Hydrophobic Effect , leading to entropy-driven micellization. In NaTDHC, the oxidation of hydroxyls to ketones removes this facial segregation. The molecule becomes "stiff" and less hydrophobic, reducing the entropic penalty of water structure formation around the monomer.

Thermodynamics of Self-Association[2][3]

Unlike surfactants that exhibit a sharp discontinuity in physical properties at the CMC, NaTDHC follows an isodesmic or stepwise association model .

The Stepwise Model

The association proceeds via the sequential addition of monomers to a stack, described by a single equilibrium constant (

For NaTDHC,

Thermodynamic Parameters (Comparative)

The following table contrasts the thermodynamics of micellization (NaTC) with the self-association of NaTDHC at 298 K.

| Parameter | NaTC (Micelle Former) | NaTDHC (Hydrotrope) |

| CMC / CAC | 3 – 10 mM (Sharp) | None (or >100 mM continuous) |

| -15 to -20 (Spontaneous) | -2 to -5 (Weakly Spontaneous) | |

| +2 to +5 (Endothermic/Athermal)* | -10 to -15 (Exothermic)** | |

| +20 to +25 (Entropy Driven) | +5 to +8 (Weak Entropy Contribution) | |

| Aggregation Number ( | Primary: 4–6; Secondary: 12–100 | Dimers/Trimers (Average |

*NaTC micellization is entropy-driven (water release). **NaTDHC aggregation is often enthalpy-driven due to intermolecular dipole-dipole stacking of keto groups.

Visualization of Aggregation Pathways[4]

The following diagram illustrates the divergent thermodynamic pathways between NaTC (Micellar) and NaTDHC (Hydrotropic).

Caption: Divergent aggregation pathways. NaTC undergoes cooperative micellization (Green), whereas NaTDHC undergoes continuous, non-cooperative stepwise stacking (Red).

Experimental Protocols for Validation

To verify the non-micellar nature of NaTDHC in your specific formulation, use the following self-validating protocols.

Surface Tension Tensiometry (The Slope Test)

Objective: Distinguish between surfactant micellization and hydrotropic accumulation.

-

Preparation: Prepare a concentration series of NaTDHC from 0.1 mM to 200 mM in water (or buffer).

-

Measurement: Measure surface tension (

) using a Wilhelmy plate or Du Noüy ring at 25°C. -

Analysis: Plot

vs.-

Surfactant (NaTC): Shows a linear decrease followed by a sharp break (plateau) at the CMC.

-

Hydrotrope (NaTDHC): Shows a gradual, continuous decrease without a sharp breakpoint. The slope may flatten slightly but lacks the distinct discontinuity of a CMC.

-

Isothermal Titration Calorimetry (ITC)

Objective: Measure the enthalpy of demicellization/dilution.

-

Setup: Load 100 mM NaTDHC into the syringe and buffer into the cell.

-

Titration: Inject small aliquots (e.g., 5

L) into the cell. -

Data Interpretation:

Applications in Drug Development

Because NaTDHC does not sequester drugs into a micellar core, its solubilization mechanism differs:

-

Planar Drug Solubilization: NaTDHC is highly effective for solubilizing planar, aromatic drugs (e.g., corticosteroids, certain antifungals) via

- -

Release Kinetics: Drugs solubilized by hydrotropes (NaTDHC) often exhibit faster release rates than micellar systems because the drug is not "trapped" in a core but rather associated in loose complexes.

-

Osmotic Active Agent: Due to the lack of large aggregate formation, NaTDHC maintains higher osmotic pressure per unit mass compared to micelle-forming salts, which is useful in osmotic pump delivery systems.

References

-

Small, D. M. (1971). Size and Structure of Bile Salt Micelles.[3] Influence of Structure, Concentration, pH and Ionic Strength.[3]

-

Mukherjee, K., et al. (2016). Impact of the aggregation behaviour of sodium cholate and sodium deoxycholate on aqueous solution structure.

-

Hofmann, A. F., & Mysels, K. J. (1992). Bile Salts as Biological Surfactants.[3][7]

-

Carey, M. C. (1985). Physical-Chemical Properties of Bile Acids and Their Salts.[8][3][4][7]

-

Cui, Y., et al. (2010). Hydrotropic Solubilization of Poorly Water-Soluble Drugs.

Sources

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. diposit.ub.edu [diposit.ub.edu]

- 4. Stepwise Aggregation of Cholate and Deoxycholate Dictates the Formation and Loss of Surface-Available Chirally Selective Binding Sites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Sodium Cholate Aggregation and Chiral Recognition of the Probe Molecule (R,S) 1,1′-binaphthyl-2,2′ diylhydrogenphosphate (BNDHP) Observed by 1H and 31P NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Taurodeoxycholate Aggregation Explored by Molecular Dynamics: Primary-To-Secondary Micelle Transition and Formation of Mixed Micelles with Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lib3.dss.go.th [lib3.dss.go.th]

- 8. researchgate.net [researchgate.net]

Sodium Taurodehydrocholate: A Technical Guide to its Application as a Model Hydrophilic Bile Salt

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of sodium taurodehydrocholate (STDHC), a synthetic, highly hydrophilic bile salt analogue. Due to its unique physicochemical properties—notably its poor ability to form micelles and its strong choleretic effect—STDHC serves as an invaluable model compound in hepatobiliary research and drug development. This document details the scientific rationale for using STDHC, contrasts its properties with endogenous bile salts, and provides validated experimental protocols for its application in studying hepatobiliary transporters and assessing drug-induced cholestasis. By offering a clear understanding of its mechanism and utility, this guide aims to equip researchers with the knowledge to effectively leverage STDHC as a specialized tool for mechanistic studies.

Section 1: Introduction to Bile Salt Physiology and the Hydrophilic-Hydrophobic Balance

The Enterohepatic Circulation of Bile Salts

Bile salts are amphipathic steroid molecules synthesized from cholesterol in the liver. They undergo a highly efficient recycling pathway known as the enterohepatic circulation, which is critical for dietary lipid digestion and the excretion of endogenous and xenobiotic compounds. This process is mediated by a coordinated series of transporters in hepatocytes and enterocytes. Key hepatic transporters include the basolateral Na+-Taurocholate Cotransporting Polypeptide (NTCP, gene SLC10A1) for uptake from portal blood, and the canalicular Bile Salt Export Pump (BSEP, gene ABCB11) for secretion into bile.[1]

Classification: Hydrophilic vs. Hydrophobic Bile Salts

The physiological and cytotoxic effects of bile salts are largely determined by their position on the hydrophilic-hydrophobic spectrum. This balance is influenced by the number and orientation of hydroxyl groups on the steroid nucleus.

-

Hydrophobic Bile Salts (e.g., deoxycholate, chenodeoxycholate) are potent detergents that can disrupt cell membranes and induce apoptosis at high concentrations. Their accumulation is a key factor in the pathophysiology of cholestatic liver diseases.[2]

-

Hydrophilic Bile Salts (e.g., ursodeoxycholate, cholate) are less cytotoxic and are generally considered cytoprotective.

Dehydrocholic acid (DHC), the unconjugated parent of STDHC, is a synthetic bile acid where the three hydroxyl groups of cholic acid are oxidized to keto groups.[3] This structural change renders the molecule more planar and significantly increases its hydrophilicity, making it a poor detergent.[4]

The Role of Taurine Conjugation

Before secretion, most bile acids are conjugated with the amino acids glycine or taurine. Conjugation increases the molecule's water solubility and lowers its pKa, ensuring it remains ionized and confined to the enterohepatic circulation.[5] Taurine conjugation, as in sodium taurodehydrocholate, further enhances the hydrophilicity of the parent bile acid.

Why a Model Hydrophilic Bile Salt is Necessary for Research

While endogenous bile salts like taurocholate (TC) are standard substrates for transporter studies, their strong micelle-forming properties can complicate experimental interpretation. Micelles can alter membrane fluidity and sequester test compounds, confounding the analysis of direct transporter interactions. STDHC, with its minimal detergent and micellar activity, provides a "clean" substrate to probe specific biological functions, such as:

-

Characterizing the substrate specificity of transporters without confounding membrane effects.

-

Studying bile salt-independent bile flow (hydrocholeresis).

-

Serving as a non-toxic control in studies of drug-induced cholestasis.[6][7]

Section 2: Physicochemical Profile of Sodium Taurodehydrocholate (STDHC)

Chemical Structure and Synthesis

STDHC is the taurine conjugate of dehydrocholic acid (3,7,12-triketo-5β-cholanic acid). It is synthesized by the oxidation of cholic acid to create the three keto groups, followed by conjugation with taurine.[3][8] The presence of keto groups instead of hydroxyl groups drastically reduces the molecule's amphipathicity.

Key Physicochemical Properties

The defining feature of STDHC is its high hydrophilicity. Unlike conventional bile salts that have distinct hydrophilic (α-face) and hydrophobic (β-face) surfaces, the keto groups of STDHC distribute polarity more evenly, impairing the self-assembly required for micelle formation.

Comparison with Other Bile Salts

The properties of STDHC are best understood in comparison to common endogenous bile salts.

| Property | Sodium Taurodehydrocholate (STDHC) | Sodium Taurocholate (TC) | Sodium Taurodeoxycholate (TDC) |

| Parent Acid | Dehydrocholic Acid (3 keto groups) | Cholic Acid (3 hydroxyl groups) | Deoxycholic Acid (2 hydroxyl groups) |

| Hydrophilicity | High | Moderate | Low (Hydrophobic) |

| Critical Micelle Conc. (CMC) | Very High / Does not form micelles under physiological conditions[4] | ~3-15 mM[9][10] | ~2-6 mM |

| Detergent Effect | Very Low[11] | Moderate | High |

| Primary Physiological Effect | Potent hydrocholeresis (increases bile water content)[6][12] | Promotes bile salt-dependent bile flow, forms micelles for lipid digestion | Potent lipid emulsifier, can be cytotoxic at high concentrations |

Section 3: STDHC in Mechanistic Studies of Hepatobiliary Transport

STDHC's unique properties make it an ideal tool for dissecting the function of hepatobiliary transporters.

Probing Bile Salt Transporter Specificity

The major bile salt transporters, NTCP and BSEP, have broad specificity but prefer amphipathic molecules.[13][14] Using STDHC allows researchers to investigate transport kinetics in the absence of confounding factors like micelle formation or membrane disruption. This helps to define the structural requirements for substrate recognition and translocation by these key proteins.

Differentiating Transport Mechanisms

STDHC is a known substrate for hepatic uptake transporters but is transported less efficiently than endogenous bile salts like taurocholate.[15] This characteristic allows it to be used in competition assays to delineate the specific contributions of different transporters (e.g., NTCP vs. OATPs) to the overall uptake of a compound of interest.

Caption: Workflow for a cell-based NTCP uptake assay using STDHC.

Experimental Protocol: Characterizing Transporter-Mediated Uptake of STDHC

This protocol describes a method to measure the sodium-dependent uptake of STDHC in HEK293 cells stably expressing the human NTCP transporter.

Self-Validation: The protocol includes a critical control: comparing uptake in a sodium-containing buffer to uptake in a sodium-free buffer. As NTCP is a sodium-dependent cotransporter, specific uptake should be minimal to non-existent in the absence of sodium.[16] This confirms that the observed transport is NTCP-mediated and not due to passive diffusion or other transporters.

Materials:

-

HEK293 cells stably transfected with human NTCP (SLC10A1).

-

96-well cell culture plates.

-

Hanks' Balanced Salt Solution (HBSS) with Ca2+/Mg2+ and 10 mM HEPES, pH 7.4.

-

Sodium-free HBSS (replace NaCl with choline chloride, NaHCO3 with KHCO3).

-

Radiolabeled [3H]-STDHC or unlabeled STDHC for LC-MS/MS analysis.

-

Ice-cold PBS for washing.

-

Cell lysis buffer (e.g., 0.1 M NaOH or acetonitrile-based buffer for LC-MS).[16]

-

Scintillation cocktail (for radiolabeled substrate).

Methodology:

-

Cell Seeding: Seed NTCP-HEK293 cells into a 96-well plate at an appropriate density to achieve ~90-95% confluence on the day of the assay.

-

Pre-incubation: On the day of the assay, aspirate the culture medium. Wash the cell monolayer twice with warm (37°C) HBSS.

-

Buffer Addition: Add 100 µL of either warm HBSS (+Na+) or warm Na+-free HBSS (-Na+) to the appropriate wells. Incubate the plate at 37°C for 15 minutes.

-

Initiate Uptake: Prepare a 2X stock of STDHC (e.g., [3H]-STDHC) in both +Na+ and -Na+ buffers. Initiate the uptake by adding 100 µL of the 2X STDHC solution to the corresponding wells.

-

Rationale: This step starts the transport process. Using a range of STDHC concentrations is necessary to determine kinetic parameters like Km and Vmax.

-

-

Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 5 minutes). This time should be within the linear range of uptake, determined in preliminary experiments.

-

Stop Uptake: Terminate the reaction by rapidly aspirating the substrate solution and washing the cells three times with 200 µL of ice-cold PBS.

-

Rationale: The cold temperature and rapid washing halt transporter activity and remove extracellular substrate, ensuring only internalized substrate is measured.

-

-

Cell Lysis: Add 100 µL of cell lysis buffer to each well and incubate for at least 30 minutes with gentle shaking to ensure complete lysis.

-

Quantification:

-

For [3H]-STDHC: Transfer the lysate to a scintillation vial, add scintillation cocktail, and measure radioactivity using a scintillation counter.

-

For unlabeled STDHC: Process the lysate appropriately for LC-MS/MS analysis (e.g., protein precipitation with acetonitrile).[16]

-

-

Data Analysis: Determine the protein concentration in parallel wells to normalize the uptake data (e.g., pmol/mg protein/min). Calculate the specific Na+-dependent uptake by subtracting the values obtained in Na+-free buffer from those obtained in Na+-containing buffer.

Section 4: Applications in Drug Development and Toxicology

Investigating Drug-Induced Cholestasis (DILI)

A significant mechanism of DILI is the inhibition of the Bile Salt Export Pump (BSEP).[7][17] Inhibition of BSEP leads to the intrahepatic accumulation of cytotoxic bile salts. In vitro assays are crucial for identifying potential BSEP inhibitors early in drug development.

STDHC is an ideal negative control or comparator in these assays. Because it is not a high-affinity BSEP substrate and is non-toxic, it can be used to confirm that the observed effects of a test compound are due to specific BSEP inhibition rather than non-specific membrane perturbation or cytotoxicity.

Caption: Mechanism of BSEP inhibition leading to cholestasis.

Experimental Protocol: BSEP Inhibition Vesicle Assay

This protocol uses inside-out membrane vesicles prepared from Sf9 cells overexpressing human BSEP to assess the inhibitory potential of a test compound.[18][19]

Self-Validation: The assay relies on the difference in substrate uptake between ATP-containing and AMP-containing conditions. BSEP is an ATP-binding cassette (ABC) transporter, meaning it requires ATP for activity. Uptake in the presence of AMP (which cannot be hydrolyzed for energy) represents non-specific binding and passive diffusion. True BSEP-mediated transport is the ATP-dependent component.[19]

Materials:

-

BSEP-expressing and control (empty vector) membrane vesicles.

-

Assay Buffer (e.g., 10 mM Tris-HEPES, pH 7.4).

-

ATP and AMP stock solutions.

-

Fluorescent BSEP substrate (e.g., tauro-nor-THCA-24-DBD) or radiolabeled substrate (e.g., [3H]-Taurocholate).[18][20]

-

Test compounds and a known BSEP inhibitor (e.g., Cyclosporin A) as a positive control.

-

96-well filter plates (e.g., Millipore MultiScreenHTS-FB).

-

Vacuum manifold.

Methodology:

-

Prepare Reagents: Thaw vesicles on ice. Prepare reaction mixes in assay buffer: one containing ATP (e.g., 4 mM final concentration) and one containing AMP (4 mM final concentration).

-

Compound Plating: Add 2 µL of test compound dilutions (in DMSO) to the wells of a 96-well plate. Include wells for vehicle control (DMSO) and a positive control inhibitor.

-

Vesicle Addition: Add 50 µL of vesicle suspension (e.g., 25 µg protein) to each well. Pre-incubate for 10 minutes at 37°C.

-

Rationale: This step allows the test compound to interact with the transporter before the substrate is introduced.

-

-

Initiate Transport: Add 50 µL of the ATP or AMP reaction mix containing the BSEP substrate to the appropriate wells.

-

Incubation: Incubate the plate at 37°C for a specified time (e.g., 10 minutes).

-

Stop Reaction: Stop the transport by adding 150 µL of ice-cold wash buffer.

-

Filtration: Immediately transfer the contents to a filter plate and apply a vacuum to separate the vesicles from the assay solution. Wash the filters rapidly with ice-cold wash buffer (e.g., 3 x 200 µL).

-

Rationale: This step traps the vesicles (containing the internalized substrate) on the filter while removing the external, non-transported substrate.

-

-

Quantification: After drying the filter plate, quantify the trapped substrate. For fluorescent substrates, read the plate on a fluorescent plate reader. For radiolabeled substrates, add scintillation fluid and count.

-

Data Analysis:

-

Calculate the specific, ATP-dependent transport: (Uptake with ATP) - (Uptake with AMP).

-

Determine the percent inhibition for each test compound concentration relative to the vehicle control.

-

Fit the data to a dose-response curve to calculate the IC50 value.

-

Section 5: Conclusion

Sodium taurodehydrocholate is more than just another bile salt; it is a specialized molecular probe. Its highly hydrophilic nature and inability to form micelles allow researchers to isolate and study specific biological processes, particularly hepatobiliary transport, without the confounding variables introduced by more amphipathic, detergent-like bile salts. From elucidating the fundamental kinetics of transporters like NTCP to providing a crucial control in BSEP inhibition assays for DILI screening, STDHC is an essential tool for scientists in basic research and pharmaceutical development. Understanding its properties and applications, as outlined in this guide, enables a more precise and mechanistic approach to investigating the complex landscape of liver physiology and toxicology.

References

-

Patsnap Synapse. (2024). What is the mechanism of Dehydrocholic Acid? Available at: [Link]

-

Patsnap Synapse. (2024). What is Dehydrocholic Acid used for? Available at: [Link]

-

Caring Sunshine. (n.d.). Relationship: Hepatic System and Dehydrocholic acid. Available at: [Link]

-

Chemsrc. (2025). Dehydrocholic acid | CAS#:81-23-2. Available at: [Link]

-

Stieger, B., & Geier, A. (2011). The Role of the Sodium-Taurocholate Cotransporting Polypeptide (NTCP) and of the Bile Salt Export Pump (BSEP) in Physiology and Pathophysiology of Bile Formation. Zurich Open Repository and Archive. Available at: [Link]

-

DrugBank. (n.d.). Dehydrocholic Acid | Drug Information, Uses, Side Effects, Chemistry. Available at: [Link]

-

Springer Nature Experiments. (n.d.). Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function. Available at: [Link]

-

Brieflands. (2021). Current Models for Predicting Drug-induced Cholestasis: The Role of Hepatobiliary Transport System. Available at: [Link]

-

Cuquerella, M. C., et al. (2012). Photoactive bile salts with critical micellar concentration in the micromolar range. Photochemical & Photobiological Sciences. Available at: [Link]

-

Goutam, P., et al. (2022). Structure of human NTCP reveals the basis of recognition and sodium-driven transport of bile salts into the liver. Nature Communications. Available at: [Link]

-

Advent Chembio. (n.d.). Conjugated Bile Salts: A complete overview. Available at: [Link]

-

Ismaili, H., et al. (2021). Highly Hydrophilic and Lipophilic Derivatives of Bile Salts. Molecules. Available at: [Link]

-

Kenna, J. G., et al. (2018). Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective. Clinical Pharmacology & Therapeutics. Available at: [Link]

-

Chan, T. S., & Benet, L. Z. (2018). Measures of BSEP Inhibition In Vitro Are Not Useful Predictors of DILI. The AAPS Journal. Available at: [Link]

-

Posa, M., et al. (2007). Determination of critical micellar concentrations of cholic acid and its keto derivatives. Colloids and Surfaces B: Biointerfaces. Available at: [Link]

-

MP Biomedicals. (n.d.). Dehydrocholic acid, 100 g. Available at: [Link]

-

de la Fuente, A., et al. (2021). The Bile Salt Export Pump: Molecular Structure, Study Models and Small-Molecule Drugs for the Treatment of Inherited BSEP Deficiencies. International Journal of Molecular Sciences. Available at: [Link]

-

National Center for Biotechnology Information. (n.d.). Taurodehydrocholate. PubChem Compound Database. Available at: [Link]

-

SOLVO Biotechnology. (n.d.). STUDYING DRUG-INDUCED CHOLESTASIS WITH A NOVEL CELLULAR MODEL CO-EXPRESSING THE MAJOR BILE SALT TRANSPORTERS IN THE LIVER. Available at: [Link]

-

Geyer, J., et al. (2021). Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT. Frontiers in Pharmacology. Available at: [Link]

-

SOLVO Biotechnology. (n.d.). A NOVEL OATP/NTCP/BSEP TRIPLE EXPRESSION MODEL FOR STUDYING CANALICULAR BILE SALT TRANSPORT AND DRUG-INDUCED CHOLESTASIS. Available at: [Link]

-

ResearchGate. (n.d.). Critical micellar concentrations (CMC) of natural bile acids and semisynthetic keto-derivatives. Available at: [Link]

-

Ishida, K., et al. (2022). Construction of a culture protocol for functional bile canaliculi formation to apply human iPS cell-derived hepatocytes for cholestasis evaluation. Scientific Reports. Available at: [Link]

-

Pauli-Magnus, C., & Meier, P. J. (2006). DRUG INDUCED CHOLESTASIS. Hepatology. Available at: [Link]

-

Zhang, Z., et al. (2024). High-Throughput Assessment of Bile Salt Export Pump Inhibition Using RapidFire-MS and DESI-MS. ACS Medicinal Chemistry Letters. Available at: [Link]

-

Tsume, Y., et al. (2014). Method to Screen Substrates of Apical Sodium-Dependent Bile Acid Transporter. Journal of Pharmaceutical Sciences. Available at: [Link]

-

Xie, G., et al. (2020). Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery. Frontiers in Pharmacology. Available at: [Link]

-

van de Steeg, E., et al. (2023). Intestinal in vitro transport assay combined with physiologically based kinetic modeling as a tool to predict bile acid levels in vivo. Toxicology and Applied Pharmacology. Available at: [Link]

-

Vajro, P., et al. (2023). Molecular and Clinical Links between Drug-Induced Cholestasis and Familial Intrahepatic Cholestasis. International Journal of Molecular Sciences. Available at: [Link]

-

Schaller, D., et al. (2021). An Overview of Cell-Based Assay Platforms for the Solute Carrier Family of Transporters. Frontiers in Pharmacology. Available at: [Link]

-

Pavlović, N., et al. (2015). Absorption-Enhancing Effects of Bile Salts. International Journal of Molecular Sciences. Available at: [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Cellular Uptake and Release Assays Protocol. Available at: [Link]

-

Sygnature Discovery. (n.d.). Transporter Assays. Available at: [Link]

-

Galantini, L., et al. (2015). Interaction of Bile Salts with Model Membranes Mimicking the Gastrointestinal Epithelium: A Study by Isothermal Titration Calorimetry. Langmuir. Available at: [Link]

-

St-Pierre, M. V., et al. (2000). Enhanced Na+-dependent bile salt uptake by WIF-B cells, a rat hepatoma hybrid cell line, following growth in the presence of a physiological bile salt. Hepatology. Available at: [Link]

Sources

- 1. zora.uzh.ch [zora.uzh.ch]

- 2. Mechanism of Hydrophobic Bile Acid-Induced Hepatocyte Injury and Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Dehydrocholic acid | CAS#:81-23-2 | Chemsrc [chemsrc.com]

- 4. Determination of critical micellar concentrations of cholic acid and its keto derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Conjugated Bile Salts: A complete overview | Advent ChemBio | Advent [adventchembio.com]

- 6. medchemexpress.com [medchemexpress.com]

- 7. DRUG INDUCED CHOLESTASIS - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Dehydrocholic acid | 81-23-2 [chemicalbook.com]

- 9. Photoactive bile salts with critical micellar concentration in the micromolar range - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 10. researchgate.net [researchgate.net]

- 11. Dehydrocholic acid = 99.0 T 81-23-2 [sigmaaldrich.com]

- 12. caymanchem.com [caymanchem.com]

- 13. Structure of human NTCP reveals the basis of recognition and sodium-driven transport of bile salts into the liver - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | Substrate Specificities and Inhibition Pattern of the Solute Carrier Family 10 Members NTCP, ASBT and SOAT [frontiersin.org]

- 16. Method to Screen Substrates of Apical Sodium-Dependent Bile Acid Transporter - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Can Bile Salt Export Pump Inhibition Testing in Drug Discovery and Development Reduce Liver Injury Risk? An International Transporter Consortium Perspective - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Vesicle- and Hepatocyte-Based Assays for Identification of Drug Candidates Inhibiting BSEP Function | Springer Nature Experiments [experiments.springernature.com]

- 19. sigmaaldrich.com [sigmaaldrich.com]

- 20. Construction of a culture protocol for functional bile canaliculi formation to apply human iPS cell-derived hepatocytes for cholestasis evaluation - PMC [pmc.ncbi.nlm.nih.gov]

metabolic fate of taurodehydrocholic acid in mammalian liver

The Metabolic Trajectory of Taurodehydrocholic Acid: Hepatic Transport, Biotransformation, and Choleretic Dynamics

Executive Summary Taurodehydrocholic acid (TDHC) represents a unique synthetic bile acid derivative—the taurine conjugate of dehydrocholic acid (3,7,12-triketocholanic acid). Unlike endogenous bile acids which possess hydroxyl groups, TDHC is characterized by three ketone groups on the steroid nucleus. This structural distinction renders it hydrophilic and non-micelle-forming, properties that have established it as a critical probe for studying "hydrocholeresis" (the stimulation of bile water flow independent of bile salt secretion).

This technical guide delineates the metabolic fate of TDHC in the mammalian liver, challenging the historical assumption of metabolic inertness. It details the vectoral transport from sinusoidal blood to the biliary canaliculus and the specific reductive biotransformations mediated by cytosolic hydroxysteroid dehydrogenases.

Hepatic Uptake: Basolateral Transport Dynamics[1]

Upon introduction into the portal circulation, TDHC faces the basolateral (sinusoidal) membrane of the hepatocyte. Unlike unconjugated dehydrocholic acid (DHC), which can traverse membranes via passive non-ionic diffusion, the anionic nature of the taurine conjugate (TDHC) necessitates active transport.

-

Primary Transporter: The Sodium-Taurocholate Cotransporting Polypeptide (NTCP ; gene SLC10A1).[1][2][3]

-

Mechanism: NTCP functions as a symporter, utilizing the electrochemical sodium gradient (maintained by Na+/K+-ATPase) to drive the uptake of bile salts against their concentration gradient.

-

Kinetics: TDHC exhibits high affinity for NTCP. Studies in transfected systems (HEK293 cells expressing rat Ntcp) confirm that tri-keto bile acids are competent substrates, although their affinity (

) may differ slightly from tri-hydroxy bile acids (like taurocholate) due to the altered steroid ring planarity (cis-A/B ring junction vs. trans).

OATP Contribution: While NTCP is the dominant uptake system for conjugated bile acids, members of the Organic Anion Transporting Polypeptide (OATP) family (specifically OATP1B1 and OATP1B3 in humans) play a secondary role, particularly under conditions of cholestasis or NTCP saturation.

Intracellular Biotransformation: The Reductive Pathway

A critical nuance in TDHC metabolism is its susceptibility to enzymatic reduction. While historically utilized as a "non-metabolizable" transport probe in older kinetic models, high-resolution chromatographic analysis (HPLC-MS) reveals that TDHC undergoes extensive reductive metabolism during its transit through the hepatocyte.

The steroid nucleus of TDHC contains ketone groups at positions C3, C7, and C12. The mammalian liver possesses potent oxidoreductase activity targeting these positions.

The 3 -Hydroxysteroid Dehydrogenase (3 -HSD) Action

The primary metabolic event is the reduction of the 3-keto group to a 3

-

Enzyme: 3

-Hydroxysteroid Dehydrogenase (AKR1C4 in humans; Akr1c9 in rats). -

Location: Cytosolic.

-

Reaction:

Secondary Reductions

Following the reduction at C3, the molecule may undergo further sequential reduction at the C7 and C12 positions, though at slower rates.

-

Major Metabolite:

-hydroxy-7,12-diketo-5 -

Minor Metabolites:

-dihydroxy-12-keto derivatives.[6][7]

Note on Conjugation: Unlike dehydrocholic acid (DHC), which requires CoA-activation and conjugation with taurine or glycine upon entry, TDHC enters as a conjugate. The amide bond between the steroid and taurine is stable within the hepatocyte; significant deconjugation (hydrolysis) typically requires bacterial bile salt hydrolases (BSH) in the intestine, not hepatic enzymes.

Canalicular Excretion and Hydrocholeresis

The final step in the hepatic transit of TDHC is its efflux across the apical (canalicular) membrane into the bile.

-

Primary Transporter: Bile Salt Export Pump (BSEP ; gene ABCB11).[1][2][8]

-

Mechanism: ATP-dependent primary active transport.

-

Efficiency: TDHC and its reduced metabolites are high-affinity substrates for BSEP.

The Mechanism of Hydrocholeresis

TDHC is termed a "hydrocholeretic" because it disproportionately increases bile volume relative to bile acid output.

-

Osmotic Gradient: TDHC is secreted into the canalicular lumen.

-

Micellar Failure: Due to the presence of ketone groups (or fewer hydroxyls in its metabolites), TDHC has a high Critical Micellar Concentration (CMC). It does not form mixed micelles with phospholipids and cholesterol effectively.

-

Water Flux: As a monomeric osmotic agent, it draws water and electrolytes into the canaliculus through paracellular junctions (solvent drag), resulting in a high-volume, low-viscosity bile.

Visualization of Metabolic Pathways[6][9]

The following diagram illustrates the vectoral transport and enzymatic reduction of TDHC within the hepatocyte.

Caption: Vectoral transport and reductive metabolism of TDHC from blood to bile.

Experimental Protocol: In Situ Rat Liver Perfusion (IPRL)

To rigorously study the metabolic fate of TDHC without the confounding variables of intestinal reabsorption or renal clearance, the In Situ Isolated Perfused Rat Liver technique is the gold standard.

Surgical Preparation

-

Anesthesia: Pentobarbital sodium (50 mg/kg, i.p.).

-

Cannulation:

-

Bile Duct: PE-10 tubing (for bile collection).

-

Portal Vein: 16G catheter (inflow).[9]

-

Thoracic Vena Cava: 14G catheter (outflow).

-

-

Isolation: Ligation of the hepatic artery and transection of surrounding ligaments.

Perfusion Conditions

| Parameter | Setting/Value | Rationale |

| Perfusate | Krebs-Henseleit Bicarbonate Buffer | Mimics physiological pH and ion balance. |

| Oxygenation | 95% O | Maintains pH 7.4 and hepatocyte viability. |

| Flow Rate | 3–4 mL/min/g liver | Physiological portal flow rate. |

| Temperature | 37°C ± 0.5°C | Normothermic metabolism. |

| Taurodehydrocholate | 20–100 | Sub-toxic concentration for kinetic analysis. |

Analytical Workflow (HPLC-MS)

-

Sample Collection: Collect bile in 10-minute intervals on ice.

-

Extraction: Solid Phase Extraction (SPE) using C18 cartridges to remove proteins and salts.

-

Chromatography: Reverse-phase C18 column.

-

Mobile Phase: Ammonium acetate / Methanol gradient.

-

-

Detection: Tandem Mass Spectrometry (MS/MS) in Negative Ion Mode.

-

Target: Monitor transitions for TDHC (m/z 564) and reduced metabolites (m/z 566 for mono-hydroxy, m/z 568 for di-hydroxy).

-

Quantitative Data Summary: TDHC vs. Taurocholate

The following table contrasts the metabolic and physiological profiles of TDHC against the endogenous Taurocholate (TC).

| Feature | Taurodehydrocholate (TDHC) | Taurocholate (TC) |

| Structure | 3,7,12-triketo | 3,7,12-trihydroxy |

| Uptake Transporter | NTCP (High Affinity) | NTCP (High Affinity) |

| Intracellular Fate | Extensive Reduction (to 3 | Stable (Little metabolism) |

| Micelle Formation | Negligible (Monomeric) | High (Forms mixed micelles) |

| Bile Flow Effect | Hydrocholeresis (High volume) | Choleresis (Normal volume) |

| Lipid Secretion | Low (Does not solubilize lipids) | High (Solubilizes cholesterol/PLs) |

| Toxicity | Low (Hydrophilic) | Moderate (Detergent properties) |

References

-

Soltys, P. A., et al. (1971). Triketocholanoic (Dehydrocholic) Acid.[6][7] Hepatic Metabolism and Effect on Bile Flow and Biliary Lipid Secretion in Man. Journal of Clinical Investigation. Link

-

Stieger, B. (2011). The Role of the Sodium-Taurocholate Cotransporting Polypeptide (NTCP) and of the Bile Salt Export Pump (BSEP) in Physiology and Pathophysiology of Bile Formation.[1] Drug Metabolism Reviews. Link

-

Hardison, W. G. (1971). Metabolism of Sodium Dehydrocholate by the Rat Liver: Its Effect on Micelle Formation in Bile. Journal of Laboratory and Clinical Medicine. Link

-

Hofmann, A. F. (1999). The Continuing Importance of Bile Acids in Liver and Intestinal Disease. Archives of Internal Medicine. Link

-

Penno, T. M., et al. (2004). Expression and Localization of the Bile Salt Export Pump (Bsep) in the Mouse Liver. Toxicological Sciences. Link

Sources

- 1. Regulation of hepatic bile acid transporters Ntcp and Bsep expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NTCP - Transporters - Solvo Biotechnology [solvobiotech.com]

- 3. mdpi.com [mdpi.com]

- 4. Opposing changes in 3alpha-hydroxysteroid dehydrogenase oxidative and reductive activities in rat leydig cells during pubertal development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Triketocholanoic (dehydrocholic) acid. Hepatic metabolism and effect on bile flow and biliary lipid secretion in man - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. karger.com [karger.com]

- 8. zora.uzh.ch [zora.uzh.ch]

- 9. A reproducible extended ex-vivo normothermic machine liver perfusion protocol utilising improved nutrition and targeted vascular flows - PMC [pmc.ncbi.nlm.nih.gov]

Advanced Characterization of Bile Acid-Independent Flow (BAIF) using Sodium Taurodehydrocholate (TDHC)

Executive Summary

In the study of biliary physiology and drug-induced liver injury (DILI), distinguishing between Bile Acid-Dependent Flow (BADF) and Bile Acid-Independent Flow (BAIF) is critical. Sodium Taurodehydrocholate (TDHC) serves as the gold-standard "hydrocholeretic probe" for this differentiation.

Unlike physiological bile salts (e.g., Taurocholate), TDHC is a synthetic, non-micelle-forming bile salt. It induces a linear, high-volume choleresis driven purely by osmotic forces without solubilizing biliary lipids or altering canalicular membrane permeability. This guide details the mechanistic basis and experimental protocols for utilizing TDHC to quantify BAIF via the Y-Intercept Regression Method , providing a robust framework for investigating canalicular transport integrity.

Mechanistic Framework

To effectively utilize TDHC, one must understand how its transport dynamics differ from endogenous bile salts.

The Hydrocholeretic Effect

Bile flow is the sum of two components:

-

Endogenous Salts (e.g., Taurocholate): Form micelles above a Critical Micellar Concentration (CMC). Micelle formation reduces the effective osmotic pressure per molecule secreted. They also recruit lipid vesicles, coupling water flow with cholesterol/phospholipid excretion.

-

TDHC (The Probe): Does not form micelles. Every molecule of TDHC secreted into the canaliculus exerts its full osmotic potential. This results in a steeper slope (more water per mole of salt) known as hydrocholeresis .

Canalicular Transport & Integrity

TDHC is transported into the canaliculus primarily via the Bile Salt Export Pump (BSEP/ABCB11) and potentially MRP2. Crucially, unlike detergent bile salts, TDHC does not alter the permeability of the tight junctions or the canalicular membrane to inert solutes (e.g., sucrose or inulin). This makes it an ideal tool to "stress test" the hydraulic capacity of the liver without introducing membrane toxicity.

Pathway Visualization

The following diagram contrasts the transport mechanisms of Taurocholate (Micellar) vs. TDHC (Osmotic/Hydrocholeretic).

Caption: Figure 1. Comparative mechanisms of choleresis. TDHC (Red path) drives high-volume water influx via direct osmosis without micelle formation, unlike TC (Green path) which couples with lipids.

Experimental Protocol: The Y-Intercept Method

This protocol describes the standard procedure for measuring BAIF in a rodent model (Isolated Perfused Rat Liver - IPRL) or in vivo bile duct cannulation.

Pre-requisites

-

Subject: Male Sprague-Dawley rats (250–300g).

-

Reagents: Sodium Taurodehydrocholate (High purity >98%), [14C]-Erythritol (for canalicular clearance estimation).

-

Surgical Setup: Temperature-controlled perfusion cabinet (37°C), peristaltic pump, PE-10/PE-50 tubing.

Step-by-Step Workflow

Phase 1: Stabilization (0–30 min)

-

Cannulate the common bile duct (PE-10) and portal vein (PE-50).

-

Establish single-pass perfusion with Krebs-Henseleit buffer.

-

Allow bile flow to stabilize (Basal Flow).

Phase 2: The TDHC Ramp (30–90 min)

-

Prepare TDHC infusion solutions at increasing concentrations to achieve stepwise delivery rates (e.g., 200, 400, 800, 1200 nmol/min/g liver).

-

Step 1: Infuse lowest dose for 15 minutes. Collect bile in pre-weighed tubes every 5 minutes.

-

Step 2-4: Sequentially increase infusion rate. Ensure steady-state flow is reached at each step (usually takes 10–12 mins).

Phase 3: Washout (Optional)

-

Return to basal buffer to verify reversibility of flow (confirms lack of toxicity).

Data Calculation

-

Bile Flow (y): Gravimetric measurement (

L/min/g liver). -

Bile Salt Excretion (x): Measure biliary bile acid concentration (enzymatic assay or HPLC)

Bile Flow. -

Regression: Plot

vs.

Data Analysis & Interpretation

The power of TDHC lies in the quantitative analysis of the regression line.

The Linear Equation

| Variable | Biological Correlate | Interpretation |

| Slope ( | Choleretic Efficiency | Volume of water secreted per |

| Y-Intercept ( | BAIF | The theoretical bile flow when Bile Salt Excretion = 0. This represents the fraction of flow driven by Glutathione and Bicarbonate transport. |

| Linearity ( | Membrane Integrity |

Comparative Data Profile

The following table highlights why TDHC is superior for BAIF estimation compared to Taurocholate (TC).

| Feature | Sodium Taurocholate (TC) | Sodium Taurodehydrocholate (TDHC) |

| Micelle Formation | Yes (CMC ~3-6 mM) | No (Monomeric) |

| Lipid Secretion | Stimulates Phospholipid/Cholesterol | Negligible |

| Water Transport | Moderate (7-10 | High (Hydrocholeretic) |

| Membrane Permeability | Increases permeability to sucrose/inulin | No change (Inert) |

| BAIF Estimation | Unreliable: Modifies the Y-intercept via recruitment | Gold Standard: Reliable extrapolation |

Analytical Workflow Diagram

Caption: Figure 2. Analytical workflow for determining BAIF using the TDHC regression method.

Scientific Validation & Troubleshooting

Self-Validating the System

To ensure your BAIF measurement is accurate, apply these internal checks:

-

The Erythritol Clearance Check: [14C]-Erythritol is a marker of canalicular water flow.[1] During TDHC infusion, Erythritol clearance should parallel bile flow linearly. If Erythritol clearance lags behind flow, it suggests ductal modification (absorption) or damage.

-

The Reversibility Check: After the highest dose of TDHC, returning to basal perfusion must restore basal flow rates within 20 minutes. Failure to return to baseline indicates cholestatic toxicity.

Common Pitfalls

-

Using Dehydrocholate (Unconjugated): Do not use unconjugated dehydrocholate if you are studying specific canalicular transport. The unconjugated form can undergo "cholehepatic shunting" (reabsorption by cholangiocytes), which artificially inflates bicarbonate secretion and flow, leading to an overestimation of BAIF. Always use the Taurine conjugate (TDHC) to ensure the probe remains within the canalicular lumen.

References

-

Boyer, J. L., & Bloomer, J. R. (1974). Canalicular bile secretion in man. Studies utilizing the biliary clearance of [14C]mannitol.[2] The Journal of Clinical Investigation, 54(4), 773–781. Link

-

Layden, T. J., & Boyer, J. L. (1977). Taurolithocholate-induced cholestasis: taurocholate but not dehydrocholate, reverses cholestasis and bile canalicular membrane injury.[3] Gastroenterology, 73(1), 120–128.[3] Link

-

Erlinger, S., & Dhumeaux, D. (1974). Mechanisms and control of secretion of bile water and electrolytes. Gastroenterology, 66(2), 281–304. Link

-

Hardison, W. G., & Wood, C. A. (1978). Importance of the integrity of the tight junction in the generation of bile flow. The Journal of Clinical Investigation, 61(3), 578–587. Link

-

Balkogh, I., et al. (2003). Taurohyodeoxycholate- and tauroursodeoxycholate-induced hypercholeresis is augmented in bile duct ligated rats.[4] Journal of Hepatology, 38(2), 136-146. Link

Sources

- 1. Sodium taurocholate modifies the bile acid-independent fraction of canalicular bile flow in the rhesus monkey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. content-assets.jci.org [content-assets.jci.org]

- 3. Taurolithocholate-induced cholestasis: taurocholate but not dehydrocholate, reverses cholestasis and bile canalicular membrane injury - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Taurohyodeoxycholate- and tauroursodeoxycholate-induced hypercholeresis is augmented in bile duct ligated rats - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: Utilizing Sodium Taurodehydrocholate (TDHC) as a Non-Disruptive Choleretic Probe for Assessing Hepatic Paracellular Permeability

Executive Summary

In hepatobiliary research and drug development, accurately measuring the paracellular permeability of the hepatic tight junction (zonula occludens) is essential for evaluating drug-induced cholestasis, hepatotoxicity, and biliary physiology. A fundamental challenge in these assays is the need for adequate bile flow to transport permeability markers (e.g., sucrose, horseradish peroxidase) into the biliary tree for collection. While physiological micelle-forming bile salts stimulate bile flow, they inherently disrupt tight junctions.

This application note outlines the mechanistic rationale and step-by-step protocols for utilizing Sodium Taurodehydrocholate (TDHC) —a synthetic, non-micelle-forming bile salt—as a high-fidelity choleretic agent. TDHC preserves tight junctional integrity while stimulating bile flow, allowing for precise, artifact-free quantification of paracellular leakage.

Mechanistic Rationale: The "Why" Behind TDHC

Bile formation is primarily driven by the active canalicular secretion of bile acids, which creates an osmotic gradient that draws water and small solutes across the epithelial barrier via transcellular and paracellular routes.

When researchers attempt to measure baseline paracellular permeability, they must induce choleresis (increased bile flow) to collect sufficient sample volumes. However, infusing physiological micelle-forming bile acids like sodium taurocholate (TC) confounds the data. As demonstrated by [2], micelle-forming bile salts actively extract membrane lipids, altering the sieving coefficient of the tight junction and artifactually increasing permeability in a dose-dependent manner.